

Win 18446: A Potent and Irreversible Inhibitor of Aldehyde Dehydrogenase 1A2 (ALDH1A2)

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Compound of Interest

Compound Name: Win 18446

Cat. No.: B122912

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A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Win 18446, a bis-(dichloroacetyl)-diamine, has emerged as a significant research tool and potential therapeutic agent due to its potent and specific inhibition of aldehyde dehydrogenase 1A2 (ALDH1A2). This enzyme plays a crucial role in the biosynthesis of retinoic acid, a vital signaling molecule involved in numerous physiological processes, most notably spermatogenesis. This document provides a comprehensive technical overview of **Win 18446**, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of its effects on signaling pathways and experimental workflows. The information presented herein is intended to support further research and development efforts related to ALDH1A2 inhibition.

Introduction

Aldehyde dehydrogenase 1A2 (ALDH1A2), also known as retinaldehyde dehydrogenase 2 (RALDH2), is a critical enzyme in the conversion of retinal to retinoic acid. Retinoic acid is essential for a variety of biological functions, including embryonic development, cell differentiation, and immune system regulation. Within the testes, ALDH1A2 is almost exclusively expressed and is fundamental for the initiation and maintenance of spermatogenesis.

Win 18446 has been identified as a powerful inhibitor of ALDH1A2.[1][2][3][4] Its ability to disrupt retinoic acid biosynthesis in the testes has led to its investigation as a potential non-hormonal male contraceptive.[2][5][6][7] This whitepaper will delve into the technical details of **Win 18446**'s interaction with ALDH1A2, providing researchers with the necessary information to utilize this compound in their studies.

Quantitative Inhibitory Data

The inhibitory potency of **Win 18446** against ALDH1A2 has been quantified in various studies. The most commonly reported metric is the half-maximal inhibitory concentration (IC50).

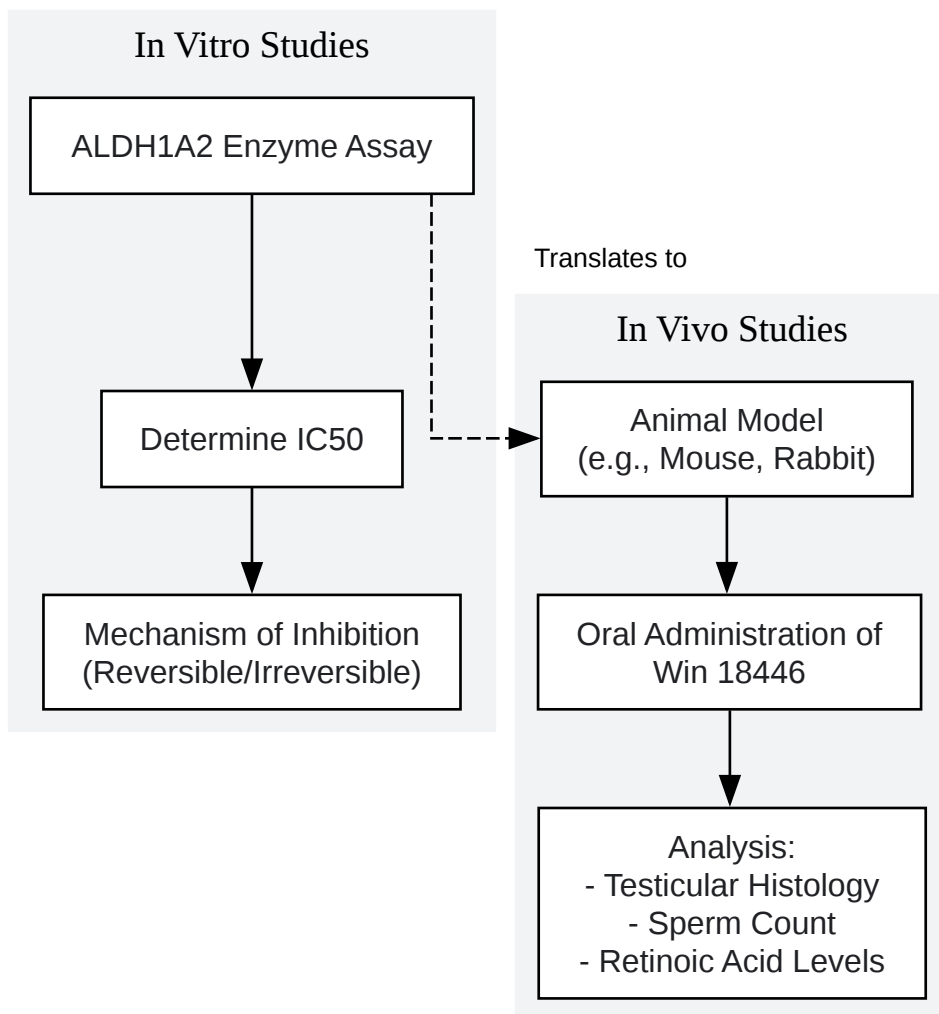
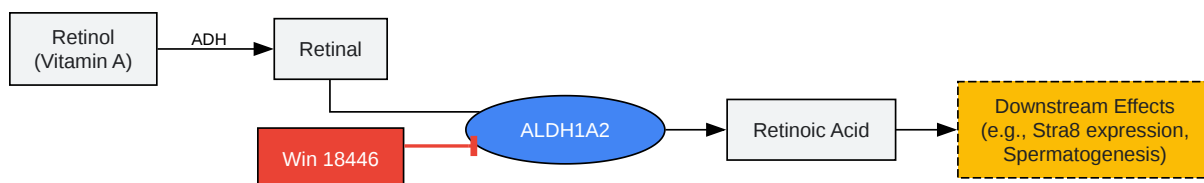
Parameter	Value	Enzyme	Notes	Reference
IC50	300 nM (0.3 µM)	ALDH1A2	In vitro enzyme activity assay.	[1][2][3][4][7]
Inhibition Type	Irreversible	ALDH1A2	Inhibition is time-dependent and not reversed by extensive dialysis.[8][9]	[2][8][9]

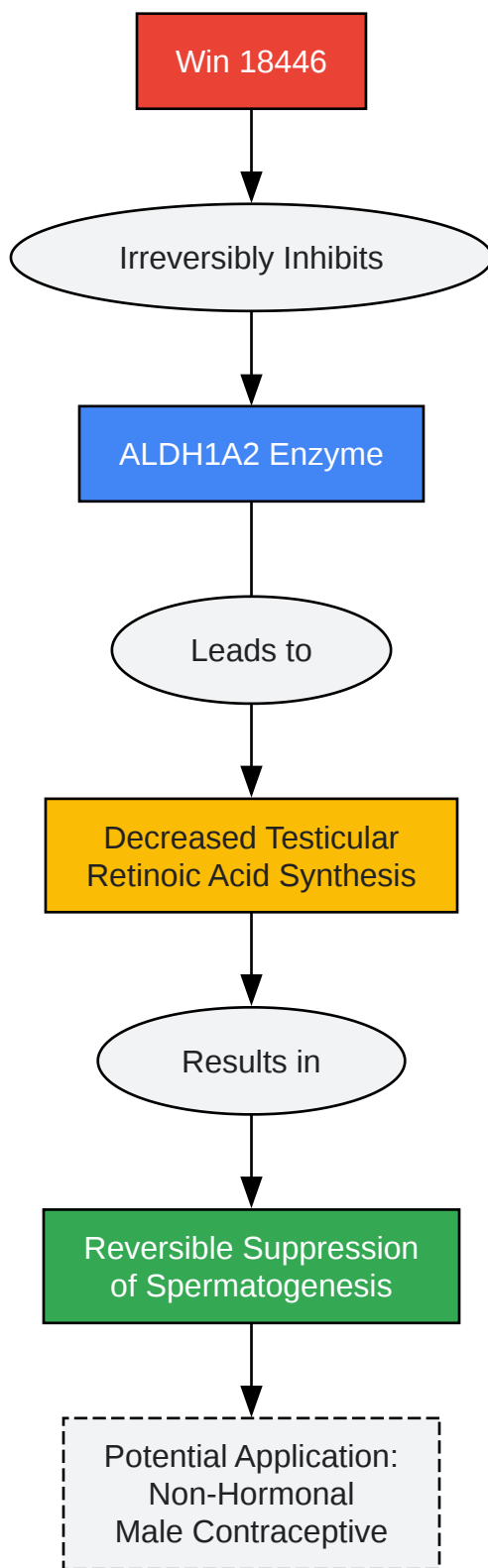
Mechanism of Action

Win 18446 acts as an irreversible inhibitor of ALDH1A2.[2][8][9] This means that it forms a stable, likely covalent, bond with the enzyme, leading to a permanent loss of its catalytic activity.[8] The inhibition is time-dependent, indicating that the formation of the inactive enzyme-inhibitor complex occurs over a period of time.[8] This irreversible nature contributes to its potent effects observed in vivo. The primary consequence of ALDH1A2 inhibition by **Win 18446** is the suppression of retinoic acid biosynthesis from retinol within the testes.[2][3]

Signaling Pathway

The following diagram illustrates the retinoic acid biosynthesis pathway and the point of inhibition by **Win 18446**.





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